molecular formula C9H8FNO B1343831 4-Fluoro-5-methoxy-1H-indole CAS No. 288385-89-7

4-Fluoro-5-methoxy-1H-indole

Cat. No. B1343831
M. Wt: 165.16 g/mol
InChI Key: LWOWATBDWFGYLE-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-5-methoxy-1H-indole" is a fluorinated indole derivative, which is a class of compounds known for their diverse biological activities. Indoles are heterocyclic structures containing a benzene ring fused to a pyrrole ring. The presence of fluorine and methoxy groups on the indole skeleton can significantly alter its chemical and physical properties, as well as its biological activity. Although the provided papers do not directly discuss "4-Fluoro-5-methoxy-1H-indole," they do provide insights into similar fluorinated indoles and their synthesis, properties, and potential applications.

Synthesis Analysis

The synthesis of fluorinated indoles, such as the ones described in the papers, typically involves multi-step organic reactions. For instance, the synthesis of 5-fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involves a Fischer indole synthesis, preparation and chlorination of a monohydroxypyrimidine, and coupling of the resultant fragments . Similarly, the synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is achieved through a method that includes crystallization from acetonitrile . These methods highlight the complexity and the need for careful control of reaction conditions in the synthesis of fluorinated indoles.

Molecular Structure Analysis

The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic distribution within the molecule due to its high electronegativity. For example, the single-crystal X-ray analysis of the synthesized 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one reveals its existence in a monoclinic P21/n space group . The presence of fluorine can also lead to intramolecular and intermolecular interactions, as seen in the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin, where intramolecular C–F···H–C bonds were observed .

Chemical Reactions Analysis

Fluorinated indoles can participate in various chemical reactions, often facilitated by the fluorine atom's ability to stabilize adjacent positive charges or to act as a leaving group. The papers describe the use of fluorinated indoles in the synthesis of other compounds, such as the preparation of radiolabeled serotonergic agents with potential antidepressant activity . These reactions are crucial for the development of pharmaceuticals and other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indoles are influenced by the substituents on the indole ring. The presence of a fluorine atom can increase the compound's lipophilicity, which can affect its biological activity and pharmacokinetics. The papers discuss the characterization of these compounds using various analytical techniques, including NMR, FTIR, and X-ray crystallography, which provide detailed information about their structure and properties . For example, the polymers described in one study were analyzed for their thermal stability and glass transition temperature, which are important parameters for their potential use in drug delivery systems .

Scientific Research Applications

Antioxidant and Cytotoxic Properties

4-Fluoro-5-methoxy-1H-indole derivatives exhibit moderate antioxidant properties, as demonstrated in studies investigating their in vitro antioxidant and cytotoxicity properties. Compounds like 6-methoxytetrahydro-β-carbolines, prepared via the Maillard reaction, showed notable antioxidant activities and mild toxicity at effective antioxidative concentrations. These findings suggest potential applications in developing novel antioxidants with safer profiles compared to conventional treatments (Goh et al., 2015).

HIV-1 Inhibition

Indole derivatives, including 4-fluoro variants, have been identified as potent inhibitors of HIV-1 attachment, interfering with the interaction of the viral gp120 with the host cell receptor CD4. These findings underline the potential of 4-Fluoro-5-methoxy-1H-indole derivatives in the development of new HIV-1 attachment inhibitors, offering a new avenue for antiviral therapy (Wang et al., 2003).

Synthesis of Fluorescent Organic Nanoparticles

Nanoparticles synthesized from 3-styrylindoles, including derivatives of 5-methoxy-1H-indole, show significant potential in fluorescence applications due to their enhanced emission properties. This suggests a promising area for the development of new materials for imaging and sensing applications, leveraging the unique optical properties of these derivatives (Singh & Ansari, 2017).

Antivascular and Antitumor Activities

Derivatives of 4-Fluoro-5-methoxy-1H-indole have been explored for their antivascular and antitumor activities, particularly as inhibitors of tubulin polymerization. These compounds exhibit potent in vitro and in vivo activities against a broad spectrum of solid tumors, indicating their potential as therapeutic agents in cancer treatment (Ty et al., 2008).

Charge Storage Materials

Fluoro-substituted polyindoles, synthesized from 5-fluoroindole, have been developed as high-performance charge storage materials. These derivatives display superior specific capacitance, cycling stability, and slow self-discharge behavior, highlighting their promise for supercapacitor applications and advancing the field of energy storage materials (Wang et al., 2019).

Safety And Hazards

The safety information for 4-Fluoro-5-methoxy-1H-indole indicates that it has a GHS07 pictogram and a signal word of "Warning"1. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction)1. Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


Future Directions

While specific future directions for 4-Fluoro-5-methoxy-1H-indole are not available, the development of a safe, rugged process for the large-scale, chromatography-free preparation of related compounds has been described23. This suggests potential future directions in optimizing the synthesis process for similar compounds.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOWATBDWFGYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621795
Record name 4-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-methoxy-1H-indole

CAS RN

288385-89-7
Record name 4-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Hogendorf, A Hogendorf, K Popiołek-Barczyk… - European Journal of …, 2019 - Elsevier
The 5-HT 7 receptor has recently gained much attention due to its involvement in multiple physiological functions and diseases. The insufficient quality of the available molecular probes …
Number of citations: 24 www.sciencedirect.com
X Wu, X Ma, Y Zhong, W Chen, M Xu… - Journal of Medicinal …, 2023 - ACS Publications
… To a 50 mL round-bottom flask in which 4-fluoro-5-methoxy-1H-indole (1.0 g) dissolved in 10 mL DMSO, N-iodosuccinimide (NIS, 1.05 equiv) was added, and the reaction mixture was …
Number of citations: 1 pubs.acs.org

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